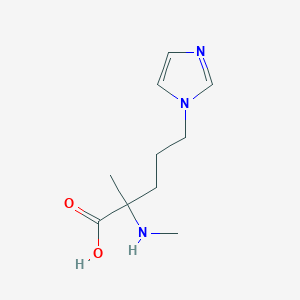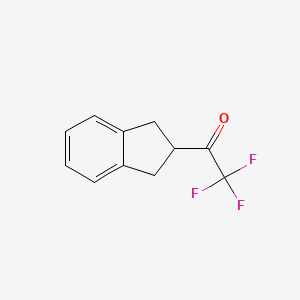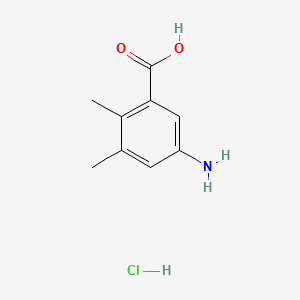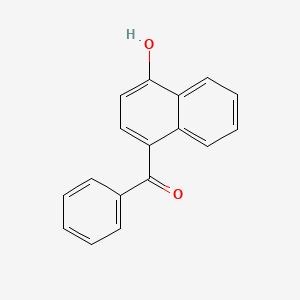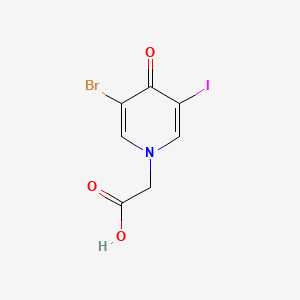![molecular formula C11H22ClNO4S B13629900 tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is known for its unique structural features and reactivity, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorosulfonyl-containing reagent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, resulting in the formation of tert-butyl alcohol and the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields an azido derivative, while hydrolysis results in tert-butyl alcohol and the corresponding amine.
科学的研究の応用
tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate group into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment.
類似化合物との比較
Similar Compounds
- tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
- tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate
- tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate
Uniqueness
tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate is unique due to its specific structural features, such as the presence of the 2,2-dimethylbutyl group. This structural variation can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
特性
分子式 |
C11H22ClNO4S |
|---|---|
分子量 |
299.82 g/mol |
IUPAC名 |
tert-butyl N-(4-chlorosulfonyl-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-10(2,3)17-9(14)13-8-11(4,5)6-7-18(12,15)16/h6-8H2,1-5H3,(H,13,14) |
InChIキー |
IRYDPWNGUVWQLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


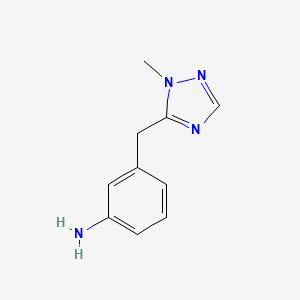
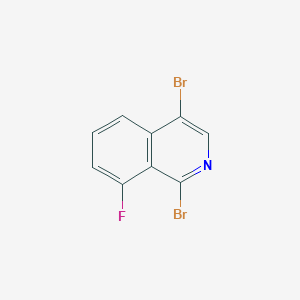
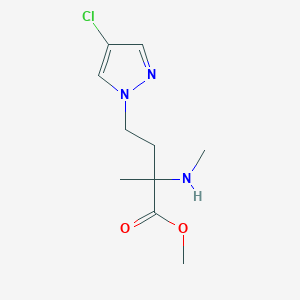
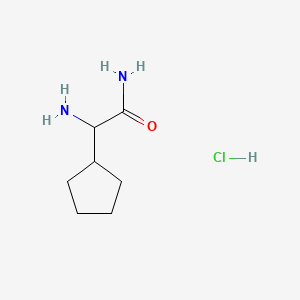
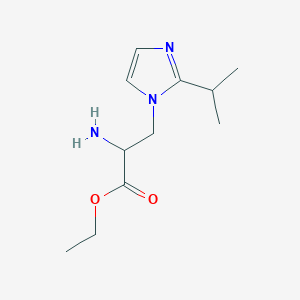

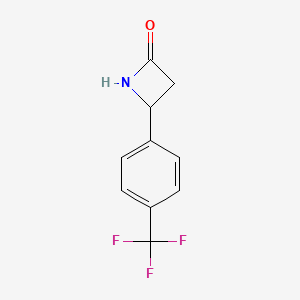
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
